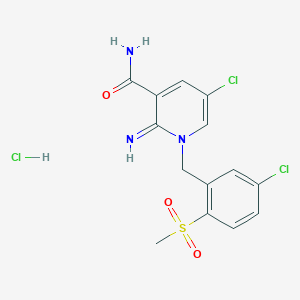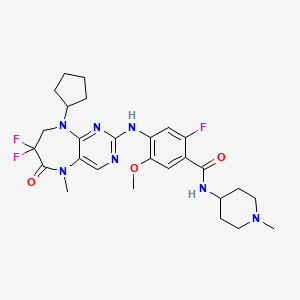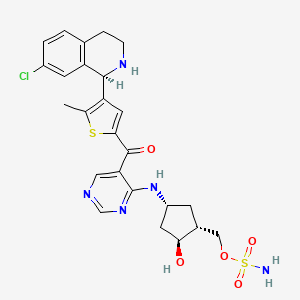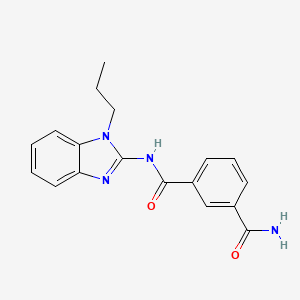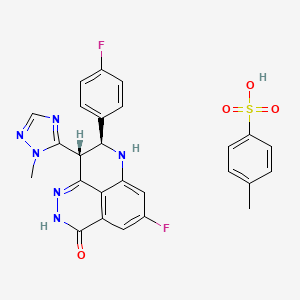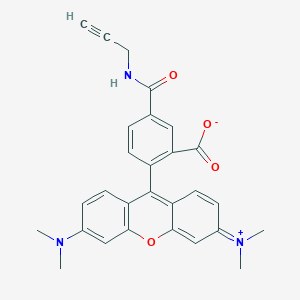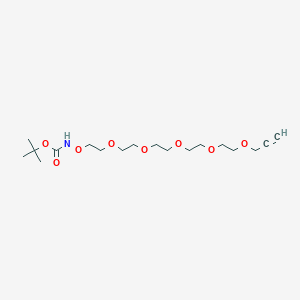
t-Boc-aminooxy-PEG5-propargyl
Descripción general
Descripción
t-Boc-aminooxy-PEG5-propargyl: is a polyethylene glycol (PEG) derivative that contains a propargyl group and a t-Boc-aminooxy group. The propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to form a stable triazole linkage. The t-Boc-aminooxy group can be deprotected under mild acidic conditions, allowing it to react with aldehyde or ketone groups to form a stable oxime linkage. The hydrophilic PEG spacer enhances solubility in aqueous media .
Mecanismo De Acción
Target of Action
t-Boc-aminooxy-PEG5-propargyl is a PEG derivative that primarily targets azide-bearing compounds or biomolecules . These targets are often used in the field of bioconjugation, particularly in the context of click chemistry .
Mode of Action
The propargyl group in this compound can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry . This reaction yields a stable triazole linkage . The protected aminooxy group can be deprotected under mild acidic conditions and then can react with an aldehyde or ketone group to form a stable oxime linkage .
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The result of this compound’s action is the formation of stable triazole or oxime linkages with azide-bearing compounds or biomolecules . This can be used to modify these target molecules, enabling their use in various research and therapeutic applications.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the deprotection of the aminooxy group requires mild acidic conditions . Additionally, the copper-catalyzed azide-alkyne Click Chemistry reaction used to form triazole linkages may be affected by the presence of other compounds or ions in the environment.
Análisis Bioquímico
Biochemical Properties
The propargyl group of t-Boc-aminooxy-PEG5-propargyl can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . The t-Boc-aminooxy group can be converted to free aminooxy under mild acidic conditions and then can react with an aldehyde or ketone .
Molecular Mechanism
This compound exerts its effects at the molecular level through its reactivity with azide-bearing compounds or biomolecules. The propargyl group of this compound reacts with these molecules via copper-catalyzed azide-alkyne Click Chemistry to form a stable triazole linkage .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and can be stored at -20°C .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of t-Boc-aminooxy-PEG5-propargyl typically involves the following steps:
PEGylation: The initial step involves the PEGylation of a suitable precursor molecule to introduce the PEG5 spacer.
Introduction of Propargyl Group: The propargyl group is introduced through a reaction with a suitable propargylating agent.
Protection of Aminooxy Group: The aminooxy group is protected using t-Boc (tert-butoxycarbonyl) to prevent unwanted reactions during subsequent steps.
Final Purification: The final product is purified using techniques such as column chromatography to achieve high purity
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of the PEGylated precursor.
Propargylation and Protection: Introduction of the propargyl group and protection of the aminooxy group in bulk quantities.
Purification: Industrial purification techniques such as crystallization or large-scale chromatography are employed to ensure high purity
Análisis De Reacciones Químicas
Types of Reactions:
Click Chemistry: The propargyl group undergoes copper-catalyzed azide-alkyne Click Chemistry to form stable triazole linkages.
Oxime Formation: The deprotected aminooxy group reacts with aldehyde or ketone groups to form stable oxime linkages
Common Reagents and Conditions:
Copper Catalysts: Used in Click Chemistry reactions involving the propargyl group.
Mild Acidic Conditions: Used to deprotect the t-Boc-aminooxy group
Major Products:
Triazole Linkages: Formed through Click Chemistry with azide-bearing compounds.
Oxime Linkages: Formed through reactions with aldehyde or ketone groups
Aplicaciones Científicas De Investigación
Chemistry:
Bioconjugation: Used in the conjugation of biomolecules due to its ability to form stable linkages through Click Chemistry and oxime formation
Biology:
Protein Labeling: Employed in labeling proteins and other biomolecules for various biological studies
Medicine:
Drug Delivery: The PEG spacer enhances solubility and biocompatibility, making it useful in drug delivery systems
Industry:
Comparación Con Compuestos Similares
- t-Boc-aminooxy-PEG6-propargyl
- t-Boc-aminooxy-PEG7-amine
- t-Boc-aminooxy-PEG7-bromide
Uniqueness:
- PEG Spacer Length: The PEG5 spacer in t-Boc-aminooxy-PEG5-propargyl provides a balance between solubility and flexibility, making it suitable for various applications.
- Functional Groups: The combination of propargyl and t-Boc-aminooxy groups allows for versatile reactions, including Click Chemistry and oxime formation .
Propiedades
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33NO8/c1-5-6-21-7-8-22-9-10-23-11-12-24-13-14-25-15-16-26-19-17(20)27-18(2,3)4/h1H,6-16H2,2-4H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDTYROCJIYKMDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCCOCCOCCOCCOCCOCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


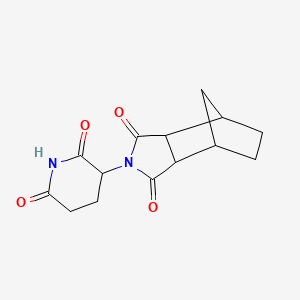
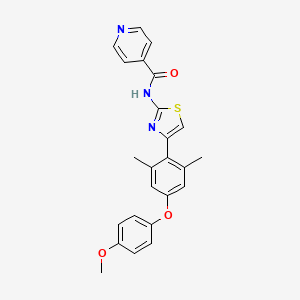
![4-[4-(3,4-Difluorophenyl)-2-pyrimidinyl]-N-3-pyridazinyl-1-piperazinecarboxamide](/img/structure/B611121.png)

